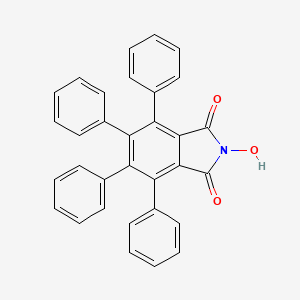
1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- is a complex organic compound that belongs to the class of isoindole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the isoindole core.
Hydroxylation: Introduction of the hydroxyl group at the 2-position can be achieved through selective hydroxylation reactions.
Phenylation: The addition of phenyl groups at the 4, 5, 6, and 7 positions can be carried out using various phenylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the isoindole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroisoindole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Isoindole-1,3(2H)-dione: A simpler derivative without the hydroxyl and phenyl groups.
2-Hydroxy-1H-isoindole-1,3(2H)-dione: A hydroxylated derivative without the phenyl groups.
Tetraphenyl-1H-isoindole-1,3(2H)-dione: A phenylated derivative without the hydroxyl group.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- is unique due to the presence of both hydroxyl and multiple phenyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Propriétés
Numéro CAS |
664972-27-4 |
|---|---|
Formule moléculaire |
C32H21NO3 |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
2-hydroxy-4,5,6,7-tetraphenylisoindole-1,3-dione |
InChI |
InChI=1S/C32H21NO3/c34-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)30(29)32(35)33(31)36/h1-20,36H |
Clé InChI |
CNRMRKSNOUGQLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C3C(=C2C4=CC=CC=C4)C(=O)N(C3=O)O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)
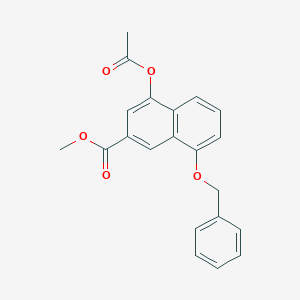
![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)
![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)
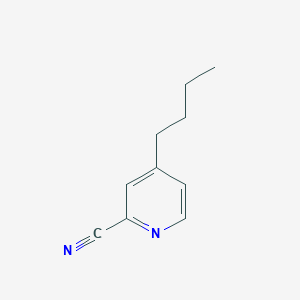


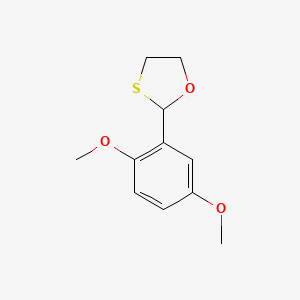
![3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]](/img/structure/B12543910.png)

![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-](/img/structure/B12543913.png)
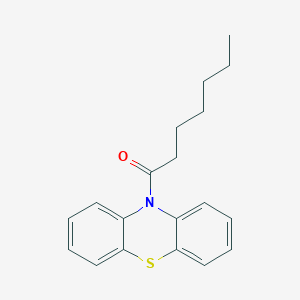

![4-[4-(Piperidin-1-yl)phenyl]morpholine](/img/structure/B12543919.png)
